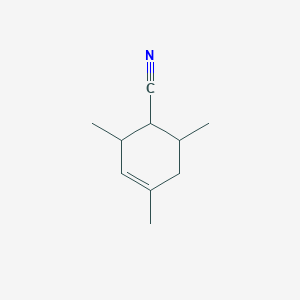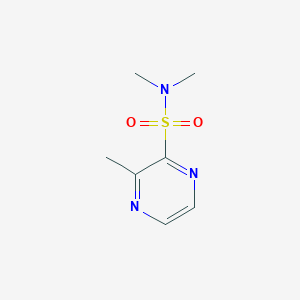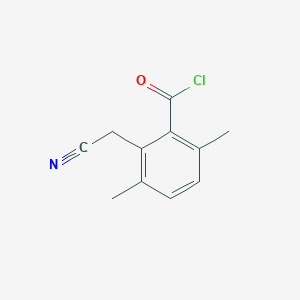
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride typically involves the reaction of 3,6-dimethylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. The cyanomethyl group can be introduced through a subsequent reaction with a suitable cyanomethylating agent, such as cyanomethyl chloride, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed.
Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are typical reagents.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
Benzoic Acid Derivatives: Formed through hydrolysis.
α,β-Unsaturated Nitriles: Formed through condensation reactions.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Chemical Biology: It can be used as a building block in the design of molecular probes and bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is primarily related to its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The cyanomethyl group can also participate in reactions that introduce additional functional groups, enhancing the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyanomethyl)benzoyl chloride
- 3,6-Dimethylbenzoyl chloride
- 2-(Cyanomethyl)-4-methylbenzoyl chloride
Uniqueness
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is unique due to the presence of both cyanomethyl and dimethyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications that require these functionalities.
Propiedades
Número CAS |
24634-05-7 |
|---|---|
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
2-(cyanomethyl)-3,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-4-8(2)10(11(12)14)9(7)5-6-13/h3-4H,5H2,1-2H3 |
Clave InChI |
PHDDKHYXQLFUNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)C(=O)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


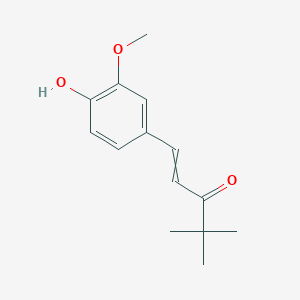
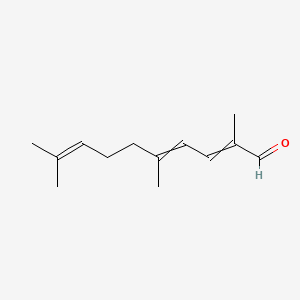
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

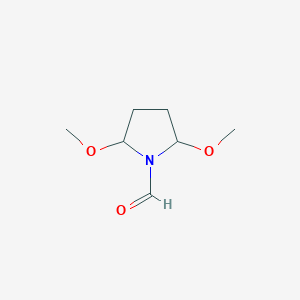
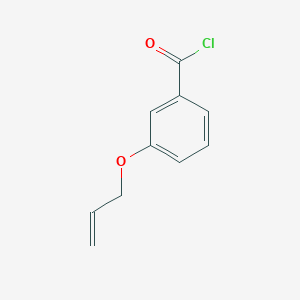
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)

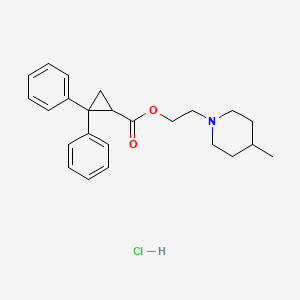

![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
